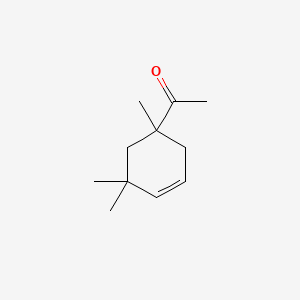
Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)-: is an organic compound with a molecular formula of C10H16O . It is a ketone derivative of cyclohexene, characterized by the presence of a cyclohexene ring substituted with three methyl groups and an ethanone group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)- involves the aldol condensation of 3,5,5-trimethylcyclohexanone with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 1,5,5-trimethylcyclohexene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)- often involves large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)- can undergo oxidation reactions to form corresponding carboxylic acids or esters. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the alpha position of the ethanone group, leading to the formation of various substituted derivatives. Halogenation using bromine or chlorine is a common example.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
Chemistry: Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ketones. It is also employed in the development of enzyme inhibitors and as a model compound for studying metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features make it a valuable scaffold for the development of new therapeutic agents.
Industry: In the industrial sector, Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)- is used in the production of fragrances and flavoring agents. Its unique aroma profile makes it a valuable ingredient in the formulation of perfumes and food additives.
作用机制
The mechanism of action of Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structural features and the nature of the target enzyme. The cyclohexene ring and ethanone group play crucial roles in binding to the active site of the enzyme, modulating its activity.
相似化合物的比较
Ethanone, 1-(1-cyclohexen-1-yl)-: This compound lacks the three methyl groups present in Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)-, resulting in different chemical and physical properties.
Ethanone, 1-(1,3-dimethyl-3-cyclohexen-1-yl)-: This compound has two methyl groups on the cyclohexene ring, leading to variations in reactivity and applications.
Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-: The position of the methyl groups affects the compound’s steric and electronic properties, influencing its behavior in chemical reactions.
Uniqueness: Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)- is unique due to the presence of three methyl groups on the cyclohexene ring, which imparts distinct steric and electronic effects. These features make it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific properties.
属性
CAS 编号 |
68938-56-7 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC 名称 |
1-(1,5,5-trimethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C11H18O/c1-9(12)11(4)7-5-6-10(2,3)8-11/h5-6H,7-8H2,1-4H3 |
InChI 键 |
AVAQOIYNLURSRK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1(CC=CC(C1)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


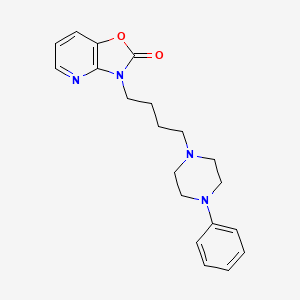

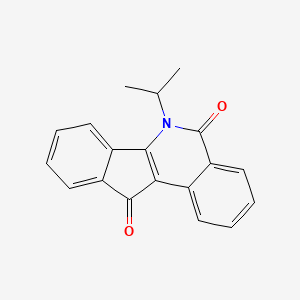
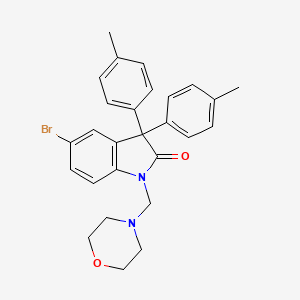
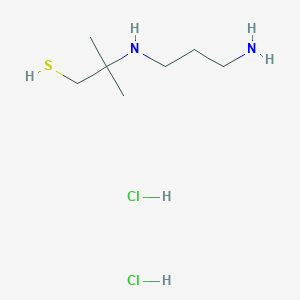

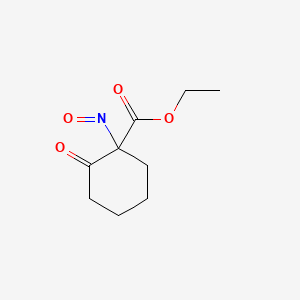
![(2S)-2-[4-[(3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one](/img/structure/B12807192.png)
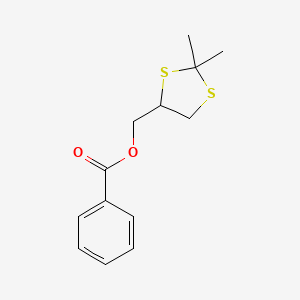

![[(1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate](/img/structure/B12807209.png)
![(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;ethane](/img/structure/B12807219.png)
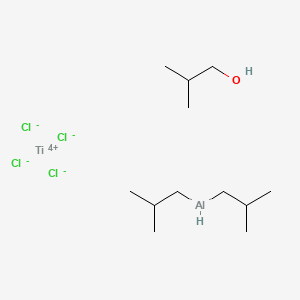
![Ethyl 5-ethenyl-1-oxopyrano[3,4-c]pyridine-3-carboxylate](/img/structure/B12807228.png)
